Ammonium oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

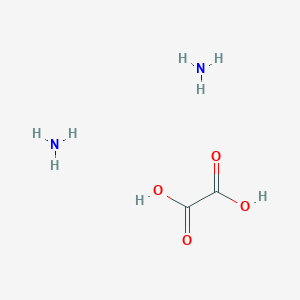

Ammonium oxalate is a chemical compound with the formula (NH4)2C2O4 . It is the ammonium salt of oxalic acid and consists of ammonium cations and oxalate anions. Under standard conditions, it appears as a colorless or white crystalline solid, is odorless, and non-volatile. This compound occurs naturally in many plants and vegetables and is also found in the body of vertebrates as a product of the metabolism of glyoxylic acid or ascorbic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium oxalate can be synthesized by reacting oxalic acid with ammonium carbonate in an aqueous environment. The typical preparation involves dissolving 100 grams of oxalic acid in 800 milliliters of water and then neutralizing it with approximately 83 grams of ammonium carbonate. The solution can be gently warmed before neutralization to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced through similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and pH to prevent the formation of unwanted by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium oxalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbon dioxide and water.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can participate in substitution reactions where the oxalate ion is replaced by another anion.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: It can reduce metal ions in solution, such as the reduction of ferric ions to ferrous ions.

Substitution: Reactions typically occur in aqueous solutions with appropriate reagents.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Reduced metal ions.

Substitution: Various substituted oxalates depending on the reacting anion.

Applications De Recherche Scientifique

Conservation of Stone Monuments

Overview

Ammonium oxalate has gained prominence as a treatment for the conservation of calcareous stones, such as limestone and marble. The primary mechanism involves the conversion of calcium carbonate (CaCO3) to calcium oxalate (CaC2O4), which enhances the stone's acid resistance and structural integrity while retaining its water transport properties.

Case Studies

- Maltese Globigerina Limestone : Research demonstrated that this compound treatment significantly improved the acid resistance of this limestone while maintaining its water absorption characteristics. The study also indicated that treatment in environments with sodium chloride did not adversely affect the conversion process .

- Historical Buildings : A study applied a 5% this compound poultice on a historical soil-retaining wall, resulting in the formation of calcium oxalate and new by-products such as ammonium magnesium chloride. This finding is crucial for understanding the long-term effects and interactions of this compound treatments in real-world scenarios .

| Study Location | Stone Type | Treatment Method | Outcomes |

|---|---|---|---|

| Malta | Globigerina Limestone | Laboratory Treatment | Increased acid resistance; maintained water properties |

| Historical Garden | Porous Limestone | Poultice Application | Formation of calcium oxalate; new soluble salts formed |

Analytical Chemistry

Overview

this compound is widely used in analytical chemistry for various purposes, including crystallization processes and as a reagent in titrations.

Crystallization Studies

A significant application involves studying the crystallization kinetics of this compound monohydrate from aqueous solutions. Research has focused on understanding nucleation and growth kinetics, which are essential for optimizing crystallization processes in industrial applications .

Material Science

Overview

In material science, this compound is utilized to synthesize materials with specific properties, such as porous structures or enhanced mechanical strength.

Case Studies

- Protective Coatings : A study explored the application of this compound in creating protective layers on stone surfaces. The results indicated that different application methods (brushing vs. poulticing) led to varying thicknesses and distributions of calcium oxalate layers, which can impact the protective efficacy .

- Polymer Composites : this compound has been investigated as a component in polymer blends for biodegradable materials, enhancing their mechanical and thermal properties .

Environmental Applications

Overview

this compound's ability to form stable complexes with metal ions makes it useful in environmental applications, particularly in soil remediation and pollutant extraction.

Case Studies

- Soil Remediation : Research indicates that this compound can effectively mobilize heavy metals from contaminated soils, facilitating their removal or stabilization .

- Water Treatment : Its application in water treatment processes has been studied for removing heavy metals through precipitation reactions, demonstrating its potential for environmental cleanup efforts.

Mécanisme D'action

Ammonium oxalate exerts its effects through various mechanisms:

Anticoagulant: It prevents blood coagulation by binding to calcium ions, which are essential for the clotting process.

Reducing Agent: It donates electrons to other substances, reducing them in the process.

Analytical Reagent: It forms complexes with metal ions, allowing for their quantification in various samples.

Comparaison Avec Des Composés Similaires

Ammonium oxalate can be compared with other oxalate salts such as:

Sodium oxalate (Na2C2O4): Similar in structure but contains sodium cations instead of ammonium cations.

Potassium oxalate (K2C2O4): Contains potassium cations and is used in similar applications.

Calcium oxalate (CaC2O4): Commonly found in kidney stones and has different solubility properties compared to this compound.

Uniqueness: this compound is unique due to its dual role as both an ammonium salt and an oxalate. This allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Activité Biologique

Ammonium oxalate is a chemical compound with various biological activities that have garnered attention in both scientific research and practical applications. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound, with the formula (NH4)2C2O4, is a salt formed from oxalic acid and ammonia. It exists in two hydrate forms: this compound monohydrate and this compound tetrahydrate. The compound is soluble in water, which facilitates its biological interactions.

Biological Activities

1. Antioxidant Properties

Research has demonstrated that this compound exhibits antioxidant properties. A study on polysaccharides extracted from Phellinus linteus mycelia using this compound showed significant antioxidative activity, indicating potential applications in health supplements and food preservation .

2. Stone Formation Inhibition

this compound plays a critical role in the formation of calcium oxalate stones in the urinary tract. Studies have shown that it can influence the crystallization process of calcium oxalate, which is the primary component of kidney stones. The presence of this compound can lead to changes in urine composition, affecting stone formation dynamics .

3. Protective Effects on Stone Monuments

In conservation science, this compound has been utilized to create protective layers on stone monuments by forming calcium oxalate coatings. These coatings enhance the stone's resistance to environmental degradation, showcasing its utility in cultural heritage preservation .

The biological activity of this compound can be attributed to several mechanisms:

- Crystallization Dynamics : this compound affects the nucleation and growth kinetics of calcium oxalate crystals. This interaction is crucial for understanding its role in kidney stone formation and prevention .

- Antioxidative Mechanisms : The antioxidative properties are likely due to the ability of this compound to scavenge free radicals, thus protecting cellular structures from oxidative damage .

- Complexation with Metal Ions : this compound can form complexes with metal ions, influencing various biochemical pathways, including those related to mineral metabolism and cellular signaling.

Case Study 1: Kidney Stone Formation

A study involving rats administered ethylene glycol (a known inducer of calcium oxalate stone formation) alongside ammonium chloride demonstrated that this compound significantly influenced urine composition and stone formation rates. Urinary levels of oxalic acid were measured using high-performance liquid chromatography (HPLC), revealing a correlation between this compound administration and increased stone formation risk .

Case Study 2: Antioxidant Activity

In another investigation, polysaccharides extracted from Helianthus annuus (sunflower) heads using this compound were evaluated for their antioxidant properties. The optimal extraction conditions yielded high-quality pectin with notable antioxidant activity, suggesting potential health benefits when incorporated into dietary supplements .

Data Summary

Propriétés

Numéro CAS |

1113-38-8 |

|---|---|

Formule moléculaire |

C2H5NO4 |

Poids moléculaire |

107.07 g/mol |

Nom IUPAC |

azanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C2H2O4.H3N/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H3 |

Clé InChI |

AJGPQPPJQDDCDA-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+] |

SMILES isomérique |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+] |

SMILES canonique |

C(=O)(C(=O)[O-])O.[NH4+] |

Densité |

1.5 at 65.3 °F (USCG, 1999) Relative density (water = 1): 1.50 |

Key on ui other cas no. |

1113-38-8 14258-49-2 |

Description physique |

Solid; [Merck Index] |

Pictogrammes |

Irritant |

Numéros CAS associés |

14258-49-2 |

Solubilité |

Solubility in water, g/l at 20 °C: 45 (moderate) |

Synonymes |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.